1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid

RhoA inhibitor ROCK pathway cancer metastasis

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid (CAS 14750‑57‑3, C₉H₈O₄S, MW 212.22) is a sulfur‑containing heterocyclic building block that combines a 2,3‑dihydrobenzothiophene core with a 1,1‑dioxide sulfone group and a free carboxylic acid at the 3‑position. The saturated 2,3‑dihydro ring distinguishes it from the fully aromatic benzo[b]thiophene‑3‑carboxylic acid 1,1‑dioxide (CAS 62761‑72‑2) and the non‑dioxide benzo[b]thiophene‑3‑carboxylic acid (CAS 5381‑25‑9).

Molecular Formula C9H8O4S
Molecular Weight 212.22 g/mol
Cat. No. B7556355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid
Molecular FormulaC9H8O4S
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2S1(=O)=O)C(=O)O
InChIInChI=1S/C9H8O4S/c10-9(11)7-5-14(12,13)8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H,10,11)
InChIKeyMSSQWPDYTYWFCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid: Core Scaffold Identification & Procurement Rationale


1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid (CAS 14750‑57‑3, C₉H₈O₄S, MW 212.22) is a sulfur‑containing heterocyclic building block that combines a 2,3‑dihydrobenzothiophene core with a 1,1‑dioxide sulfone group and a free carboxylic acid at the 3‑position . The saturated 2,3‑dihydro ring distinguishes it from the fully aromatic benzo[b]thiophene‑3‑carboxylic acid 1,1‑dioxide (CAS 62761‑72‑2) and the non‑dioxide benzo[b]thiophene‑3‑carboxylic acid (CAS 5381‑25‑9) . This specific oxidation‑and‑saturation pattern creates a unique chiral handle at the C‑3 benzylic position and a polarized sulfone moiety, both of which are critical for downstream covalent targeting and stereoselective transformations [1].

Why Regioisomeric or Non-Dioxide Analogs Cannot Simply Substitute 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid


The biological and synthetic performance of 1,1‑dioxo‑2,3‑dihydro‑1lambda6‑benzothiophene‑3‑carboxylic acid is dictated by the precise position of the carboxyl group, the saturation state of the thiophene ring, and the oxidation level of the sulfur atom. Moving the carboxyl group from the 3‑position to the 2‑ or 5‑position redirects the pharmacophore from the RhoA/ROCK allosteric pocket to unrelated targets such as branched‑chain α‑ketoacid dehydrogenase kinase (BDK, IC₅₀ = 3.19 μM for BT2) or the STAT3 SH2 domain [1][2]. Replacing the 2,3‑dihydro‑1,1‑dioxide scaffold with the fully aromatic benzothiophene‑1,1‑dioxide eliminates the chiral C‑3 center required for asymmetric hydrogenation and removes the covalent‑warhead geometry that enables Cys107 engagement in RhoA [3]. Even within the dihydro‑dioxide series, the 5‑carboxylic acid regioisomer shows a distinct cytotoxicity profile (TC₅₀ = 0.1–5 μM in M. tuberculosis assays) that does not translate to the RhoA‑targeted activity of 3‑substituted analogs [4]. These differences make generic substitution scientifically unsound without re‑validation of the entire SAR series.

Quantitative Differentiation Evidence for 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid vs. Closest Comparators


RhoA/ROCK Pathway Inhibition: 3-Carboxylic Acid Dioxide Derivatives vs. 2-Carboxylic Acid BDK Inhibitors

Derivatives of 1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid, exemplified by compound b19, inhibit the RhoA/ROCK pathway by covalently engaging Cys107 in an allosteric pocket of RhoA [1]. In contrast, the 2-carboxylic acid regioisomer scaffold targets the entirely distinct BDK kinase. BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) inhibits BDK with an IC₅₀ of 3.19 μM and shows no reported activity on RhoA [2]. This target divergence is regioisomer‑dependent; the 3‑carboxyl orientation is essential for occupying the RhoA allosteric site identified in co‑crystal structures (PDB 6KX3) [1].

RhoA inhibitor ROCK pathway cancer metastasis

Enantioselective Synthesis Yield: Chiral 2,3-Dihydrobenzothiophene 1,1-Dioxides vs. Aromatic Benzothiophene 1,1-Dioxides

The 2,3‑dihydro‑1,1‑dioxide scaffold enables direct asymmetric hydrogenation to chiral 2,3‑dihydrobenzo[b]thiophene 1,1‑dioxides in yields of 95–99% with enantiomeric excesses of 90–99% ee using nickel or iridium catalysis [1]. The fully aromatic benzo[b]thiophene 1,1‑dioxides are the substrates for this reduction, but the chiral dihydro products—which retain the 3‑carboxylic acid handle—are the synthetically valuable intermediates for medicinal chemistry. The 3‑carboxylic acid group at the benzylic position provides both a chiral anchor and a derivatizable functionality, while regioisomeric dihydro‑dioxides with carboxyl at the 2‑ or 5‑position yield products with different stereochemical outcomes and have not been reported to achieve the same level of enantioselectivity .

asymmetric hydrogenation chiral sulfone enantioselective catalysis

Covalent Warhead Geometry: 2,3-Dihydro-1,1-Dioxide Sulfone vs. Non-Dioxide Benzothiophene

The sulfone moiety of the 2,3‑dihydro‑1,1‑dioxide scaffold is the electrophilic warhead that forms a covalent bond with Cys107 in the allosteric pocket of RhoA, as confirmed by X‑ray crystallography (PDB 6KX3) [1]. The non‑dioxide analog benzo[b]thiophene‑3‑carboxylic acid (CAS 5381‑25‑9) lacks the polarized S=O bonds and cannot engage in this covalent interaction . The 2,3‑dihydro saturation further pre‑organizes the scaffold for optimal trajectory toward Cys107, a property absent in the fully aromatic 1,1‑dioxide (CAS 62761‑72‑2) where the planar ring alters the warhead geometry [1]. The covalent binding mode is essential for the cellular efficacy observed with derivative b19—inhibition of myosin light chain phosphorylation and stress fiber formation in MDA‑MB‑231 cells [1].

covalent inhibitor sulfone warhead RhoA Cys107

Cytotoxicity Fingerprint: 3-Carboxylic Acid Dioxide vs. 5-Carboxylic Acid Dioxide

A systematic study of 3‑substituted benzo[b]thiophene‑1,1‑dioxides against Mycobacterium tuberculosis revealed potent anti‑tubercular activity accompanied by universal cytotoxicity (TC₅₀ = 0.1–5 μM across all synthesized analogs) [1]. This cytotoxicity is an inherent liability of the 3‑substituted dioxide scaffold. In contrast, the 5‑carboxylic acid 1,1‑dioxide regioisomer exhibits dose‑dependent cytotoxicity against MDA‑MB‑231 and HCT‑116 cancer cells, with the benzothiophene‑5‑carboxylic acid dioxide derivatives showing a distinct cell‑line sensitivity profile that does not converge with the 3‑substituted series [2]. The divergence in cytotoxicity patterns between the 3‑ and 5‑regioisomers indicates that the position of the carboxylic acid governs both potency and selectivity windows, making the two regioisomers non‑interchangeable for biological screening.

cytotoxicity profiling anti-tubercular regioisomer comparison

Derivatization Versatility: 3-COOH Enables Amide/Prodrug SAR vs. 2-COOH Ester-Dependent Analogs

The free 3‑carboxylic acid of the target compound serves as the anchor point for carboxamide formation at C‑3, which was identified as a key driver of anti‑proliferative activity in the RhoA/ROCK series [1]. The structure–activity relationship (SAR) revealed that combining a C‑3 carboxamide with a C‑5 1‑methyl‑1H‑pyrazole substituent (as in compound b19) significantly enhanced potency against MDA‑MB‑231 cells compared to the parent acid [1]. In the 2‑carboxylic acid regioisomer series (exemplified by BT2), carboxylic acid derivatization proceeds through ester or N‑(4‑acetamido‑1,2,5‑oxadiazol‑3‑yl)‑carboxamide prodrugs (BT3) to achieve favorable pharmacokinetics (terminal T½ = 730 min, no degradation over 240 min in metabolic stability assays) [2]. These are fundamentally different derivatization strategies: the 3‑COOH scaffold is optimized for on‑target potency enhancement, while the 2‑COOH scaffold requires prodrug masking to achieve in vivo stability.

SAR expansion carboxamide derivatization prodrug design

High-Value Application Scenarios for 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid Based on Quantitative Evidence


RhoA/ROCK Pathway Anticancer Drug Discovery: Scaffold for Covalent Allosteric Inhibitors

This compound is the minimal scaffold for covalent inhibitors targeting the Cys107 allosteric pocket of RhoA, as validated by co‑crystallography (PDB 6KX3) [1]. Research groups developing anti‑metastatic agents should procure this specific regioisomer to synthesize 3‑carboxamide derivatives with C‑5 heterocyclic substitutions (e.g., 1‑methyl‑1H‑pyrazole), which have demonstrated enhanced anti‑proliferative, anti‑migratory, and pro‑apoptotic activity in triple‑negative breast cancer (MDA‑MB‑231) models [1]. The 2‑carboxylic acid regioisomer is structurally incapable of occupying this RhoA pocket and should be excluded from RhoA‑focused screening cascades.

Chiral Building Block Synthesis: Substrate for Asymmetric Hydrogenation to Enantiopure Sulfones

The 2,3‑dihydro‑1,1‑dioxide core is the direct substrate for Ni‑ or Ir‑catalyzed asymmetric hydrogenation, producing chiral 2,3‑dihydrobenzo[b]thiophene 1,1‑dioxides in 95–99% yield and 90–99% ee [2]. Process chemistry and medicinal chemistry teams seeking enantiopure sulfone building blocks should select this compound over regioisomeric or aromatic analogs, which either lack the reducible double bond or yield products with inferior enantioselectivity. The free 3‑carboxylic acid further allows direct coupling without protecting group manipulation.

Target Identification and Chemical Biology: Pharmacophore Discrimination Between RhoA and BDK

For chemical biology programs investigating benzothiophene dioxide polypharmacology, the 3‑carboxylic acid scaffold serves as the RhoA‑selective probe, while the 2‑carboxylic acid scaffold (exemplified by BT2) is the BDK‑selective probe (IC₅₀ = 3.19 μM) [1][3]. Using the correct regioisomer is essential for unambiguous target deconvolution; cross‑contamination between the two scaffolds will confound target engagement data and lead to erroneous SAR interpretation.

Anti‑Tubercular Screening with Cytotoxicity‑Aware Compound Triage

The 3‑substituted benzothiophene‑1,1‑dioxide class exhibits potent anti‑tubercular activity against M. tuberculosis H37Rv but carries an inherent cytotoxicity liability (TC₅₀ = 0.1–5 μM) [4]. Medicinal chemistry teams using this scaffold for anti‑infective programs should procure the 3‑carboxylic acid variant as the starting point for SAR studies aimed at disentangling anti‑mycobacterial potency from mammalian cytotoxicity—a challenge that is regioisomer‑specific and not addressable with the 5‑carboxylic acid analog, which shows a distinct cytotoxicity profile dominated by cancer cell line sensitivity [4].

Quote Request

Request a Quote for 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.